2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde
Description
2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. Its structure includes a reactive aldehyde group at position 6, an amino group at position 2, and a methyl substituent at position 6. The aldehyde functionality distinguishes it from many analogs, offering unique reactivity for further derivatization, such as forming Schiff bases or participating in nucleophilic additions. This compound’s synthesis and functionalization are of interest in medicinal chemistry due to the pyrido[2,3-d]pyrimidine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
CAS No. |
785019-42-3 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-amino-8-methyl-4-oxopyrido[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C9H8N4O2/c1-13-3-5(4-14)2-6-7(13)11-9(10)12-8(6)15/h2-4H,1H3,(H2,10,12,15) |
InChI Key |
BXUAXDVNTQYAKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C2C1=NC(=NC2=O)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the Dimroth rearrangement, which is catalyzed by acids or bases and can be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-temperature cyclization and catalytic rearrangements, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that attack the electrophilic centers of the compound.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Nucleophiles: Various aryl/heteroaryl amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while substitution reactions can yield various aryl-substituted derivatives .
Scientific Research Applications
2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active site of these kinases, preventing their interaction with substrates and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Functional Groups on Reactivity and Bioactivity
Aldehyde vs. Carboxylic Acid/Carbonitrile :
The target compound’s 6-carbaldehyde group provides a versatile site for conjugation (e.g., forming hydrazones or imines), unlike pipemidic acid’s 6-carboxylic acid (critical for bacterial DNA gyrase binding) or narazaciclib’s 6-carbonitrile (enhances kinase binding via hydrophobic interactions) . Aldehydes are more electrophilic, enabling dynamic covalent chemistry applications.Substituent Position and Size :
The 8-methyl group in the target compound may confer moderate lipophilicity compared to 8-ethyl (pipemidic acid) or 8-cyclopentyl (narazaciclib), affecting membrane permeability and metabolic stability. Larger substituents like cyclopentyl improve target selectivity in kinase inhibitors .- Amino Group vs. Piperazinyl/Anilino: The 2-amino group in the target compound contrasts with pipemidic acid’s 2-piperazinyl (enhances solubility and bacterial target engagement) and narazaciclib’s 2-anilino (critical for kinase inhibition via π-stacking) . Amino groups can participate in hydrogen bonding, influencing solubility and target interactions.
Biological Activity
2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, antiproliferative effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. Its molecular formula is , and it has a molecular weight of 218.22 g/mol.
1. Cytotoxicity and Antiproliferative Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values reported for these compounds range from 3 nM to 50 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 | 3 |
| 2-Amino-8-methyl-pyrido[2,3-d]pyrimidine | MDA-MB-231 | 50 |
The mechanisms through which these compounds exert their effects include:
- Inhibition of Kinases : Many pyrido[2,3-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, such as the PI3K pathway. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Mcl-1 and cyclin D1 .
Case Study 1: Anticancer Activity
A study involving the synthesis of various thieno[2,3-d]pyrimidine derivatives highlighted their effectiveness against human fibrosarcoma models. The most potent derivative showed significant tumor growth inhibition in vivo, suggesting that similar modifications to the pyrido[2,3-d]pyrimidine structure could enhance anticancer activity further .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can drastically alter biological activity. For example, substituents at the 6 or 8 positions have been linked to improved potency against certain cancer types while maintaining low toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
